(R)-JNJ-40418677

Alzheimer's disease gamma-secretase modulation amyloid-beta

Researchers requiring a verified inactive enantiomer for γ-secretase modulation assays face a critical challenge: using the incorrect stereoisomer yields false positive/negative results. (R)-JNJ-40418677 (CAS 1146594-87-7) is the R-enantiomer of JNJ-40418677, characterized as substantially less active in Aβ42 reduction, serving as an ideal negative control or chiral reference standard. • Enables definitive stereospecific control: run equimolar with JNJ-40418677; absence of Aβ42 reduction confirms target engagement. • Certified purity ≥98% (typical), suitable for chiral HPLC/SFC calibration to detect trace (R)-enantiomer in API batches. • Facilitates differentiation of pharmacokinetic vs. pharmacodynamic effects in preclinical models. Supplied as a white to off-white solid; store at -20°C. Standard global B2B shipping.

Molecular Formula C26H22F6O2
Molecular Weight 480.4 g/mol
CAS No. 1146594-87-7
Cat. No. B608219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-JNJ-40418677
CAS1146594-87-7
SynonymsJNJ-40418677;  JNJ 40418677;  JNJ40418677; 
Molecular FormulaC26H22F6O2
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
InChIInChI=1S/C26H22F6O2/c1-15(2)11-23(24(33)34)20-13-18(16-3-7-21(8-4-16)25(27,28)29)12-19(14-20)17-5-9-22(10-6-17)26(30,31)32/h3-10,12-15,23H,11H2,1-2H3,(H,33,34)/t23-/m0/s1
InChIKeyRQOWDDLKGBMJFX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams Need a Defined Reference Standard for (R)-JNJ-40418677 (CAS 1146594-87-7)


(R)-JNJ-40418677 is the R-enantiomer of the γ-secretase modulator JNJ-40418677. While JNJ-40418677 exists as the (S)-enantiomer [1], (R)-JNJ-40418677 is explicitly referenced as its stereoisomeric counterpart . It is primarily supplied for use as an analytical reference, a negative control in biological assays, or for advanced stereochemical investigations into amyloid-β modulation, rather than as a primary bioactive compound.

Why Chemical Sourcing of JNJ-40418677's R-Enantiomer Requires Rigorous Stereochemical Verification


JNJ-40418677's biological activity is highly stereospecific. The (S)-enantiomer, JNJ-40418677, is a well-characterized, orally active γ-secretase modulator that potently inhibits Aβ42 secretion [1]. In contrast, (R)-JNJ-40418677 is cataloged as its substantially less active or inactive enantiomer . Substituting one enantiomer for the other without verification could lead to a complete loss of pharmacological activity in assays, fundamentally confounding research results. For applications requiring a true negative control or a standard for chiral purity validation, only a verified source of the specific (R)-enantiomer is acceptable.

Quantitative Evidence for (R)-JNJ-40418677's Role as a Stereochemical Control


Differential γ-Secretase Modulation: S-Enantiomer Activity vs. R-Enantiomer Inactivity

The pharmacological activity of JNJ-40418677 resides exclusively in the (S)-enantiomer [1]. (R)-JNJ-40418677 is explicitly supplied as the R-enantiomer for stereospecific pharmacology and is expected to be inactive or show significantly reduced efficacy . This stereospecificity is a critical differentiator; the (S)-enantiomer potently reduces Aβ42 secretion, while the (R)-enantiomer is the matched inactive control.

Alzheimer's disease gamma-secretase modulation amyloid-beta stereochemistry

Enantiomeric Purity: A Measurable Quality Attribute for Reproducible Control Experiments

The quality and reproducibility of (R)-JNJ-40418677 as a negative control is directly linked to its verified high enantiomeric purity. Leading suppliers specify a purity of ≥99.3% for the (R)-enantiomer . This high chemical and enantiomeric purity minimizes the risk of contamination by the active (S)-enantiomer, which would otherwise generate false positive signals in sensitive biochemical assays.

enantiomeric purity quality control chiral analysis reference standard

Notch-Sparing Selectivity of the Pharmacologically Active Enantiomer, JNJ-40418677, as a Benchmark for Control Assays

A key differentiator of the active (S)-enantiomer, JNJ-40418677, is its ability to reduce Aβ42 without inhibiting Notch processing, a common off-target effect of earlier γ-secretase inhibitors [1]. By using the inactive (R)-JNJ-40418677 as a control, researchers can specifically confirm that any observed Notch-related effects are not artifacts of the compound's chemical scaffold, but are genuine properties of the active pharmacophore.

Notch signaling safety pharmacology gamma-secretase selectivity

Precision Research and Quality Control Applications for (R)-JNJ-40418677


Critical Negative Control in γ-Secretase Functional Assays

In any assay measuring Aβ42 modulation (e.g., ELISA of cell supernatants, cell-free cleavage assays), (R)-JNJ-40418677 must be run in parallel with JNJ-40418677 at equimolar concentrations. The absence of Aβ42 reduction by the (R)-enantiomer, compared to the potent IC50 of ~200 nM for the (S)-enantiomer, serves as the definitive control demonstrating stereospecific target engagement [1]. This is essential for publication-quality data.

Analytical Reference Standard for Chiral Purity Method Development

For laboratories developing chiral HPLC or SFC methods to control the synthesis of JNJ-40418677, (R)-JNJ-40418677 is the ideal reference standard. Its certified high purity (e.g., 99.3% ) allows for the creation of calibration curves to detect and quantify the undesired (R)-enantiomer down to trace levels in production batches of the active (S)-form, a critical requirement for Good Laboratory Practice (GLP) and manufacturing process control.

Pharmacodynamic Marker Validation in In Vivo Studies

When JNJ-40418677 is orally administered to preclinical models, it exhibits excellent brain penetration and dose-dependently decreases brain Aβ42 levels [1]. Including a cohort treated with (R)-JNJ-40418677 in these studies can differentiate pharmacokinetic effects on Aβ42 from true pharmacodynamic modulation, providing unambiguous proof that the observed biomarker changes are due to specific γ-secretase modulation and not a systemic artifact.

Specificity Reagent for Target Engagement Studies (e.g., Photoaffinity Labeling)

In chemical biology experiments such as photoaffinity labeling or cellular thermal shift assays (CETSA) aimed at confirming direct binding of JNJ-40418677 to the γ-secretase complex, (R)-JNJ-40418677 serves as a critical competition binder. Loss of the labeling signal in the presence of excess (R)-enantiomer verifies that the binding is non-specific, while its retention confirms a stereospecific interaction, a stringent test of target engagement .

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